molecular formula C15H17N3O5 B5621036 3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione

3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione

Cat. No. B5621036
M. Wt: 319.31 g/mol
InChI Key: CKTLTQFYUXYEKI-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of organic molecules known for their complex structure and potentially significant biological activity. The literature provides insights into various related compounds, highlighting their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related benzoxazepine and imidazolidinedione derivatives involves multi-step chemical reactions. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives undergo transformations into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine. These steps demonstrate the complexity and versatility of synthesizing benzoxazepine-based compounds (Milcent, Akhnazarian, & Lensen, 1996).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray diffraction, showcasing the planar, conjugated, and aromatic nature of these molecules. For example, studies on benzimidazole derivatives bearing a (imidazolidin-2-yl)imino moiety provide valuable information on the molecular architecture and potential interactions of these compounds (Sa̧czewski et al., 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cycloadditions, Michael reactions, and hydroaminations, leading to a wide range of derivatives with diverse chemical properties. For instance, the base-mediated regioselective intramolecular hydroamination of certain precursors has been used to synthesize novel benzoxazepine derivatives (Yavari, Alinezhad, & Shafiee, 2017).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and hydrogen bonding patterns, have been detailed through crystallographic studies. The characterization of benzoxazepine carboxylates, for instance, provides insights into their solid-state structure and potential intermolecular interactions (Govindaraj et al., 2014).

Chemical Properties Analysis

Research on the chemical properties of benzoxazepine and imidazolidinedione derivatives reveals their potential for diverse biological activities. For example, studies on the synthesis and evaluation of new benzoxazine derivatives for their cardiovascular effects suggest that the chemical structure significantly influences biological activity (Touzeau et al., 2003).

properties

IUPAC Name

3-[2-[7-(hydroxymethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c19-9-10-1-2-12-11(5-10)7-17(3-4-23-12)14(21)8-18-13(20)6-16-15(18)22/h1-2,5,19H,3-4,6-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTLTQFYUXYEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CN3C(=O)CNC3=O)C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione

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